REACTION_CXSMILES
|
[CH2:1]1[C:12]2[C:4](=[C:5](N)[C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[CH2:3][CH2:2]1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>O1CCCC1.C(N(CC)CC)C>[CH2:3]1[C:4]2[C:12](=[CH:11][C:10]3[CH2:9][CH2:8][CH2:7][C:6]=3[CH:5]=2)[CH2:1][CH2:2]1
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=C(C=3CCCC3C=C12)N
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
68.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
Removal of the pentane in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC=3CCCC3C=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |